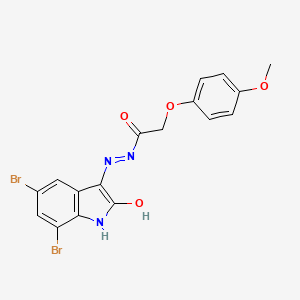

(E)-N'-(5,7-dibromo-2-oxoindolin-3-ylidene)-2-(4-methoxyphenoxy)acetohydrazide

Description

“(E)-N'-(5,7-dibromo-2-oxoindolin-3-ylidene)-2-(4-methoxyphenoxy)acetohydrazide” is a hydrazone derivative featuring a 5,7-dibromo-substituted indolin-2-one core linked to a 4-methoxyphenoxyacetohydrazide moiety. The indolinone scaffold is a privileged structure in medicinal chemistry due to its bioisosteric resemblance to natural alkaloids and its role in modulating kinase and cytokine pathways . The 4-methoxyphenoxy group contributes to solubility and π-stacking interactions.

Properties

IUPAC Name |

N-[(5,7-dibromo-2-hydroxy-1H-indol-3-yl)imino]-2-(4-methoxyphenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13Br2N3O4/c1-25-10-2-4-11(5-3-10)26-8-14(23)21-22-16-12-6-9(18)7-13(19)15(12)20-17(16)24/h2-7,20,24H,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RITBPAVKXAWDMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OCC(=O)N=NC2=C(NC3=C2C=C(C=C3Br)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13Br2N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N’-(5,7-dibromo-2-oxoindolin-3-ylidene)-2-(4-methoxyphenoxy)acetohydrazide typically involves the following steps:

Formation of the Indolinone Core: The indolinone core can be synthesized through the cyclization of an appropriate precursor, such as 2-bromoaniline, with a suitable carbonyl compound under acidic or basic conditions.

Bromination: The indolinone core is then brominated using bromine or a brominating agent like N-bromosuccinimide (NBS) to introduce bromine atoms at the 5 and 7 positions.

Condensation with Hydrazide: The brominated indolinone is condensed with 2-(4-methoxyphenoxy)acetohydrazide under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol, to form the final product.

Industrial Production Methods

Industrial production of (E)-N’-(5,7-dibromo-2-oxoindolin-3-ylidene)-2-(4-methoxyphenoxy)acetohydrazide may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-N’-(5,7-dibromo-2-oxoindolin-3-ylidene)-2-(4-methoxyphenoxy)acetohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.

Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride; anhydrous conditions.

Substitution: Nucleophiles such as amines, thiols; polar aprotic solvents like dimethylformamide (DMF).

Major Products

Oxidation: Oxidized derivatives with additional oxygen atoms.

Reduction: Reduced derivatives with hydrogen atoms replacing bromine or oxygen atoms.

Substitution: Substituted derivatives with new functional groups replacing bromine atoms.

Scientific Research Applications

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: It has shown potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including cancer and infectious diseases.

Industry: The compound may find applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-N’-(5,7-dibromo-2-oxoindolin-3-ylidene)-2-(4-methoxyphenoxy)acetohydrazide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may target enzymes, receptors, or DNA, leading to inhibition or modulation of their activity.

Pathways Involved: It may interfere with cellular pathways such as apoptosis, cell cycle regulation, and signal transduction, resulting in its bioactive effects.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Modifications

Key Observations :

- Core Heterocycles: Pyrazole (e.g., 4f) and pyrazolopyrimidine (e.g., 5c) derivatives prioritize kinase inhibition, while indolinone-based compounds (e.g., ) are explored for anticancer/antibacterial applications.

- Substituent Effects: Bromine (target compound) vs. Nitro groups (e.g., 5c) improve yield but may reduce solubility.

Pharmacological Activities

Table 2: Bioactivity Comparison of Hydrazide Derivatives

Key Insights :

- The target compound’s dibromoindolinone core may align with anticancer mechanisms observed in triazole-thiol derivatives (), where indole/indolinone scaffolds induce apoptosis.

- Anti-inflammatory activity (e.g., TNF-α suppression in ) correlates with electron-withdrawing substituents (Br/Cl), suggesting the target compound could exhibit similar efficacy.

Biological Activity

(E)-N'-(5,7-dibromo-2-oxoindolin-3-ylidene)-2-(4-methoxyphenoxy)acetohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological evaluations, particularly focusing on its anti-inflammatory and anticancer properties.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 509.2 g/mol. The structure includes a dibromo-substituted indole moiety linked to an acetohydrazide functional group, which is known for its diverse biological activities.

Synthesis

The synthesis of this compound typically involves the condensation of isatin derivatives with hydrazides under acidic conditions. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared Spectroscopy (FTIR), and High-Resolution Mass Spectrometry (HRMS) are employed to confirm the structure and purity of the synthesized compound.

Anti-inflammatory Properties

Recent studies have highlighted the compound's potential as an anti-inflammatory agent . For instance, derivatives of 2-(2-oxoindolin-3-ylidene)hydrazinecarbothioamides have shown promise in inhibiting EGR-1, a transcription factor involved in inflammatory responses. Key findings include:

- Inhibition of EGR-1 DNA-binding activity : Electrophoretic mobility shift assays confirmed a direct interaction with the EGR-1 zinc-finger domain.

- Reduction in mRNA expression : In vitro studies on HaCaT keratinocytes demonstrated a decrease in TNFα-induced inflammatory gene expression, suggesting a mechanism for the anti-inflammatory effects.

Anticancer Activity

The compound has also been evaluated for its anticancer properties . Studies indicate that it may induce apoptosis in cancer cells through multiple mechanisms:

- Cell Cycle Arrest : The compound has been shown to induce G2/M phase arrest in various cancer cell lines.

- Apoptosis Induction : Mechanistic studies revealed that it activates caspases and alters the expression of Bcl-2 family proteins, promoting apoptosis.

- Inhibition of Tumor Growth : In vivo studies using xenograft models demonstrated significant tumor growth inhibition compared to control groups.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study 1 | Demonstrated significant inhibition of EGR-1 activity in inflammatory models. |

| Study 2 | Showed G2/M phase arrest and apoptosis induction in breast cancer cell lines. |

| Study 3 | Reported reduced tumor size in xenograft models treated with the compound compared to controls. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.